Swietenine

Beschreibung

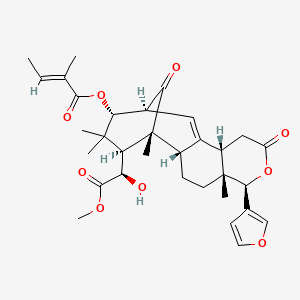

Structure

3D Structure

Eigenschaften

Molekularformel |

C32H40O9 |

|---|---|

Molekulargewicht |

568.7 g/mol |

IUPAC-Name |

[(1R,2S,5R,6R,10S,13S,14R,16S)-6-(furan-3-yl)-16-[(1R)-1-hydroxy-2-methoxy-2-oxoethyl]-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-14-yl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C32H40O9/c1-8-16(2)28(36)41-27-19-13-18-20(32(6,25(19)35)24(30(27,3)4)23(34)29(37)38-7)9-11-31(5)21(18)14-22(33)40-26(31)17-10-12-39-15-17/h8,10,12-13,15,19-21,23-24,26-27,34H,9,11,14H2,1-7H3/b16-8+/t19-,20+,21+,23-,24+,26+,27-,31-,32-/m1/s1 |

InChI-Schlüssel |

MMUSWMCGLGFCKL-FFFUMERZSA-N |

Isomerische SMILES |

C/C=C(\C)/C(=O)O[C@@H]1[C@@H]2C=C3[C@H](CC[C@@]4([C@H]3CC(=O)O[C@H]4C5=COC=C5)C)[C@@](C2=O)([C@H](C1(C)C)[C@H](C(=O)OC)O)C |

Kanonische SMILES |

CC=C(C)C(=O)OC1C2C=C3C(CCC4(C3CC(=O)OC4C5=COC=C5)C)C(C2=O)(C(C1(C)C)C(C(=O)OC)O)C |

Synonyme |

swietenine |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Swietenine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Abstract: Swietenine is a prominent tetranortriterpenoid, specifically a mexicanolide-type limonoid, isolated from the seeds of Swietenia macrophylla (big-leaf mahogany).[1] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and key biological activities of this compound. It includes detailed experimental protocols for its isolation and structural elucidation, quantitative data on its bioactivity, and a visualization of its role in activating the cytoprotective Nrf2 signaling pathway. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Identity and Physicochemical Properties

This compound is a complex natural product characterized by a highly oxygenated and rearranged triterpenoid core. Its identity is well-established through extensive spectroscopic and crystallographic analysis.[1]

Table 1: Core Chemical and Physical Data for this compound

| Identifier | Value | Reference(s) |

|---|---|---|

| IUPAC Name | [(1R,2S,5R,6R,10S,13S,14R,16S)-6-(furan-3-yl)-16-[(1R)-1-hydroxy-2-methoxy-2-oxoethyl]-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-14-yl] (E)-2-methylbut-2-enoate | PubChem CID 14262276 |

| Molecular Formula | C₃₂H₄₀O₉ | [1] |

| Molecular Weight | 568.7 g/mol | PubChem CID 14262276 |

| Monoisotopic Mass | 568.26723285 Da | PubChem CID 14262276 |

| CAS Number | 4801-97-2 | PubChem CID 14262276 |

| Classification | Tetranortriterpenoid (Limonoid) | [1] |

| Natural Source | Seeds of Swietenia macrophylla King |[1][2] |

Experimental Protocols

The isolation of this compound is typically performed from the seeds of S. macrophylla using a multi-step extraction and chromatographic process.[3][4]

-

Preparation of Plant Material: Dried seeds of S. macrophylla are ground into a fine powder to increase the surface area for extraction.[5]

-

Solvent Extraction: The powdered seed material is subjected to maceration with a hydroalcoholic solvent (e.g., 96% ethanol) for approximately 72 hours.[5] The resulting mixture is filtered, and the solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude hydroalcoholic extract.[5]

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning. A common method involves fractionation with solvents of increasing polarity, such as hexane and chloroform. Bioassay-guided fractionation, for instance using a glucose utilization assay, has shown that the primary hypoglycemic activity concentrates in the chloroform fraction.[4]

-

Chromatographic Purification: The active chloroform fraction is further purified using chromatographic techniques. Medium-pressure liquid chromatography (MPLC) or column chromatography on silica gel is employed, using a gradient elution system (e.g., hexane-chloroform mixtures of increasing polarity) to separate the constituents.[3] Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Final Purification: Fractions containing this compound are pooled, concentrated, and may be subjected to further purification steps, such as recrystallization or preparative high-performance liquid chromatography (HPLC), to yield pure this compound.[1]

The definitive structure of this compound has been determined using a combination of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction.[1][3][6][7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the precise molecular formula (C₃₂H₄₀O₉).[8]

-

Nuclear Magnetic Resonance (NMR):

-

¹H and ¹³C NMR: These one-dimensional techniques are used to identify the number and types of proton and carbon environments in the molecule, revealing characteristic signals for the furan ring, ester moieties, methyl groups, and olefinic protons.[3][6][7]

-

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are critical for establishing the molecular framework.

-

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin coupling networks, helping to piece together fragments of the molecule.[3]

-

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals.[7]

-

HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations (2-3 bonds) between protons and carbons, which is essential for connecting the spin systems and confirming the overall carbon skeleton and placement of functional groups.[3][7]

-

-

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the absolute confirmation of the molecular structure and its relative stereochemistry. The crystal structure of this compound has been reported, detailing its three-dimensional conformation and intermolecular interactions, such as C—H⋯O hydrogen bonds that stabilize the crystal lattice.[1]

Biological Activity and Mechanism of Action

This compound exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, antidiabetic, and anticancer effects.[1][2][9][10] A key mechanism underlying its cytoprotective and anti-inflammatory properties is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][9][11]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a suite of cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[2][9][12] This activation mediates the potent anti-inflammatory and antioxidant effects of this compound.[2][9]

This compound has demonstrated potent inhibitory activity in various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) values from key studies are summarized below.

Table 2: In Vitro Biological Activity of this compound

| Activity | Assay / Cell Line | IC₅₀ Value (µM) | Reference(s) |

|---|---|---|---|

| Anti-inflammatory | Inhibition of LPS-induced Nitric Oxide (NO) generation in RAW 264.7 macrophages | 36.32 ± 2.84 | [8][13] |

| Anti-cancer | Inhibition of Mouse Double Minute 2 (MDM2) homolog in HCT116 human colon carcinoma cells | 10 |[1] |

Conclusion

This compound is a structurally complex limonoid from Swietenia macrophylla with significant, well-documented therapeutic potential. Its chemical structure has been unequivocally established through modern spectroscopic and crystallographic methods. The compound's diverse biological activities, particularly its anti-inflammatory and antioxidant effects, are mediated at least in part by the activation of the Nrf2 signaling pathway. The quantitative potency demonstrated in anti-inflammatory and anticancer assays underscores its value as a lead compound for further investigation and development in pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. Biological Activities and Phytochemicals of Swietenia macrophylla King [mdpi.com]

- 4. Isolation of hypoglycemic phytoconstituent from Swietenia macrophylla seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protecting mechanism of Swietenia macrophylla ethanol extract nanoparticle on streptozotocin induced renal damage in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Minor limonoid constituents from Swietenia macrophylla by simultaneous isolation using supercritical fluid chromatography and their biological activit ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03663H [pubs.rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Limonoids from the Seeds of Swietenia macrophylla and Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Limonoids from the Seeds of Swietenia macrophylla and Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Swietenine: A Technical Guide to its Discovery, Origin, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swietenine, a prominent tetranortriterpenoid limonoid derived from the seeds of the Mahogany tree, Swietenia macrophylla, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery and origin of this compound, its physicochemical properties, and detailed methodologies for its extraction, isolation, and characterization. Furthermore, this document elucidates the key signaling pathways modulated by this compound, supported by quantitative data on its biological efficacy. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Swietenia macrophylla King, a member of the Meliaceae family, is a large deciduous tree native to the tropical regions of the Americas.[1] Traditionally, various parts of this plant, particularly the seeds, have been utilized in folk medicine for the treatment of a range of ailments, including diabetes, hypertension, and inflammation.[2] Phytochemical investigations into the seeds of S. macrophylla have revealed a rich concentration of limonoids, a class of chemically complex and highly oxygenated tetracyclic triterpenes. Among these, this compound stands out as a major bioactive constituent.[3]

The discovery of this compound has paved the way for numerous studies investigating its pharmacological potential. Research has demonstrated its significant anti-inflammatory, antidiabetic, antioxidant, and hypolipidemic properties, making it a promising candidate for the development of novel therapeutic agents.[4][5] This guide aims to consolidate the current knowledge on this compound, with a focus on its discovery, chemical nature, and the experimental methodologies used to study it.

Physicochemical Properties of this compound

This compound is a tetranortriterpenoid characterized by a complex molecular structure. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₀O₉ | [6] |

| Molecular Weight | 568.66 g/mol | [6] |

| IUPAC Name | [(1R,2S,5R,6R,10S,13S,14R,16S)-6-(furan-3-yl)-16-[(1R)-1-hydroxy-2-methoxy-2-oxoethyl]-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.0²,¹¹.0⁵,¹⁰]heptadec-11-en-14-yl] (E)-2-methylbut-2-enoate | [6] |

| CAS Number | 4801-97-2 | [6] |

| Appearance | Colorless needles | [1] |

Experimental Protocols

Extraction of this compound from Swietenia macrophylla Seeds

The following protocol is a composite methodology based on established procedures for the extraction of this compound and other limonoids from S. macrophylla seeds.

3.1.1. Materials and Equipment

-

Dried seeds of Swietenia macrophylla

-

Blender or grinder

-

Soxhlet apparatus or large glass container for maceration

-

Ethanol (96%) or Methanol

-

Rotary evaporator

-

Filtration apparatus (e.g., Whatman filter paper, Buchner funnel)

3.1.2. Procedure

-

Sample Preparation: Air-dry the seeds of Swietenia macrophylla and grind them into a coarse powder.

-

Extraction:

-

Maceration: Soak 200 g of the powdered seeds in 800 mL of 96% ethanol for 72 hours at room temperature, with occasional agitation.[6]

-

Soxhlet Extraction: Alternatively, subject the powdered seeds to continuous extraction in a Soxhlet apparatus with ethanol or methanol for several hours until the solvent runs clear.

-

-

Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

-

Concentration: Concentrate the filtrate using a rotary evaporator at a temperature of 40-50°C under reduced pressure to obtain a crude extract.

-

Drying: Dry the concentrated extract completely to yield the crude ethanolic or methanolic extract.

Isolation and Purification of this compound

The crude extract obtained is a complex mixture of compounds. This compound is typically isolated and purified using chromatographic techniques.

3.2.1. Materials and Equipment

-

Crude extract of S. macrophylla seeds

-

Silica gel (for column chromatography)

-

Glass column for chromatography

-

Solvents: Hexane, Chloroform, Ethyl Acetate

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Developing chamber for TLC

-

UV lamp for visualization

-

Fraction collector

-

Rotary evaporator

3.2.2. Procedure

-

Fractionation of Crude Extract:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Adsorb the dissolved extract onto a small amount of silica gel.

-

Dry the silica gel-adsorbed extract.

-

-

Column Chromatography:

-

Prepare a silica gel column packed in hexane.

-

Load the dried silica gel-adsorbed extract onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of chloroform and then ethyl acetate. A common gradient system is a stepwise increase of chloroform in hexane (e.g., 9:1, 8:2, ..., 1:9, 100% chloroform), followed by a gradient of ethyl acetate in chloroform.[7]

-

-

Fraction Collection and Analysis:

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the separation by spotting aliquots of each fraction on a TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., chloroform:ethyl acetate, 8:2 v/v).

-

Visualize the spots under a UV lamp.

-

Combine the fractions containing the compound with the same Rf value as a this compound standard (if available) or the major spot corresponding to a limonoid.

-

-

Purification and Crystallization:

-

Concentrate the combined fractions containing this compound using a rotary evaporator.

-

Recrystallize the residue from a suitable solvent system (e.g., methanol or chloroform-hexane) to obtain pure, crystalline this compound.

-

dot

Caption: Experimental workflow for the extraction and isolation of this compound.

Quantitative Data

Yield of Extracts

The yield of extracts from Swietenia macrophylla seeds varies depending on the solvent used for extraction. While the specific yield of pure this compound is not consistently reported in the literature, the yields of various crude extracts provide an indication of the abundance of extractable compounds.

| Extraction Solvent | Yield (% w/w) | Reference |

| Hexane | 47.0 | [8] |

| Chloroform | 14.0 | [8] |

| Ethyl Acetate | 2.0 | [8] |

| Methanol | 13.0 - 55.0 | [8] |

| Ethanol | 27.0 | [8] |

| Water | 3.0 | [8] |

Biological Activity of this compound

This compound has demonstrated significant dose-dependent biological activities in various in vitro and in vivo models.

| Biological Activity | Model | Dosage/Concentration | Effect | Reference |

| Hypoglycemic | Neonatal-streptozotocin induced type 2 diabetic rats | 25 mg/kg body weight | Significant decrease in fasting blood glucose | [9] |

| Neonatal-streptozotocin induced type 2 diabetic rats | 50 mg/kg body weight | More pronounced decrease in fasting blood glucose | [9] | |

| Hypolipidemic | Neonatal-streptozotocin induced type 2 diabetic rats | 25 mg/kg body weight | Significant decrease in serum lipids | [9] |

| Neonatal-streptozotocin induced type 2 diabetic rats | 50 mg/kg body weight | More pronounced decrease in serum lipids | [9] | |

| Anti-inflammatory | LPS-stimulated RAW 264.7 cells | IC₅₀: 36.32 µM | Inhibition of Nitric Oxide (NO) production | [1] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation and oxidative stress.

Anti-inflammatory Pathway

This compound has been shown to inhibit the production of pro-inflammatory mediators. This is achieved, in part, through the downregulation of the Nuclear Factor-kappa B (NF-κB) pathway and the subsequent reduction in the expression of inflammatory cytokines and enzymes like COX-2.

dot

Caption: this compound's anti-inflammatory signaling pathway.

Antioxidant and Cytoprotective Pathway

A significant mechanism of action for this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. This compound promotes the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant enzymes such as Heme Oxygenase-1 (HO-1). The activation of this pathway is also linked to the upstream kinase, Akt.

dot

Caption: this compound's activation of the Akt/Nrf2/HO-1 pathway.

Conclusion

This compound, a major limonoid from Swietenia macrophylla seeds, exhibits a remarkable range of biological activities that hold significant promise for therapeutic applications. Its anti-inflammatory, antidiabetic, and antioxidant properties are well-documented and are mediated through the modulation of key signaling pathways such as NF-κB and Nrf2. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a potential drug candidate. Future studies should focus on optimizing extraction and purification processes to improve yield, conducting comprehensive preclinical and clinical trials to establish safety and efficacy, and exploring its full therapeutic potential for various human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eprints.unm.ac.id [eprints.unm.ac.id]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. beilstein-archives.org [beilstein-archives.org]

- 6. Protecting mechanism of Swietenia macrophylla ethanol extract nanoparticle on streptozotocin induced renal damage in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. medic.upm.edu.my [medic.upm.edu.my]

- 9. teledynelabs.com [teledynelabs.com]

The Uncharted Path: Elucidating the Biosynthesis of Swietenine in Plants

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Swietenine, a complex tetranortriterpenoid found predominantly in the seeds of Swietenia macrophylla, has garnered significant interest for its diverse pharmacological activities, including hypoglycemic, anti-inflammatory, and potential anticancer properties.[1][2] Despite its therapeutic potential, the precise biosynthetic pathway leading to the formation of this compound in plants remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding of limonoid biosynthesis, the class of compounds to which this compound belongs, and outlines a proposed pathway based on established principles of secondary metabolism in the Meliaceae family. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study of this compound and other bioactive limonoids. We will delve into the known precursor molecules, key enzymatic steps, and the general experimental methodologies required to fully map this intricate pathway. All quantitative data is presented in structured tables, and key conceptual frameworks are visualized through detailed diagrams.

Introduction: The Significance of this compound

This compound is a highly oxygenated and structurally complex secondary metabolite isolated from plants of the Meliaceae family, most notably Swietenia macrophylla.[2] As a member of the limonoid class, also known as tetranortriterpenoids, this compound is part of a diverse group of natural products recognized for their potent biological activities.[3][4] The therapeutic potential of this compound, particularly in the context of metabolic diseases, underscores the importance of understanding its formation in plants. A complete elucidation of its biosynthetic pathway would not only provide profound insights into plant biochemistry but also pave the way for metabolic engineering approaches to enhance its production for pharmaceutical applications.

Currently, the scientific literature does not contain a fully mapped, step-by-step enzymatic pathway for this compound. However, extensive research on the biosynthesis of other limonoids provides a robust framework for proposing a putative pathway. This guide will synthesize the available information to present a logical sequence of biochemical transformations, from primary metabolites to the complex scaffold of this compound.

The General Biosynthetic Pathway of Limonoids

Limonoids are derived from tetracyclic triterpenes, which themselves originate from the isoprenoid pathway. The biosynthesis can be broadly divided into several key stages, starting from the cyclization of 2,3-oxidosqualene.

From Isoprenoid Precursors to a Triterpenoid Scaffold

The journey to this compound begins with the universal C5 isoprene units, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are produced through the mevalonate (MVA) and/or the methylerythritol phosphate (MEP) pathways.[5] A series of condensations leads to the formation of the C30 compound, squalene. Squalene is then epoxidized to 2,3-oxidosqualene by the enzyme squalene epoxidase.[6][7]

The first major diversification point in triterpenoid synthesis is the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by oxidosqualene cyclases (OSCs). In the context of limonoid biosynthesis, it is generally accepted that the precursors are tetracyclic triterpenoids such as tirucallane or euphane.[3][4][8] Specifically, the enzyme tirucallol synthase is a key player in this initial cyclization step.[7]

Formation of the Protolimonoid Skeleton

Recent research has identified the initial steps in the conversion of the triterpene scaffold into a protolimonoid.[9][10] This involves a series of oxidative reactions catalyzed by cytochrome P450 monooxygenases (CYP450s). These enzymes are responsible for the hydroxylation and subsequent modifications of the triterpenoid backbone. The product of these initial oxidative steps is melianol, which is considered a key protolimonoid intermediate.[9][10]

The Defining Features of Limonoids: Furan Ring Formation and Skeletal Rearrangements

The transformation from a protolimonoid to a true limonoid, or tetranortriterpenoid, is characterized by the loss of four carbon atoms from the side chain, which then cyclizes to form a distinctive 17-β-furan ring.[3][4] This is a hallmark of all limonoids. Following the formation of this fundamental limonoid skeleton, a variety of oxidative reactions and skeletal rearrangements occur, leading to the vast diversity of limonoids observed in nature.[3][4] These modifications are catalyzed by a suite of enzymes, including CYP450s, dehydrogenases, and reductases.

The table below summarizes the proposed general stages in limonoid biosynthesis.

| Stage | Key Precursor(s) | Key Intermediate(s) | Key Enzyme(s) / Enzyme Class(es) | Description |

| I | Isopentenyl Diphosphate (IPP), Dimethylallyl Diphosphate (DMAPP) | Squalene, 2,3-Oxidosqualene | Prenyltransferases, Squalene Synthase, Squalene Epoxidase | Formation of the linear C30 precursor and its epoxidation. |

| II | 2,3-Oxidosqualene | Tirucallol / Euphol | Oxidosqualene Cyclase (e.g., Tirucallol Synthase) | Cyclization to form the tetracyclic triterpenoid scaffold. |

| III | Tirucallol | Melianol | Cytochrome P450 Monooxygenases (CYP450s) | Oxidative modifications of the triterpenoid backbone to form a protolimonoid. |

| IV | Protolimonoid Intermediate | Basic Limonoid Skeleton | Unknown | Loss of four carbons from the side chain and formation of the 17-β-furan ring. |

| V | Basic Limonoid Skeleton | Diverse Limonoids (e.g., this compound) | CYP450s, Dehydrogenases, Reductases, etc. | Further oxidative modifications and skeletal rearrangements to produce the final products. |

Proposed Biosynthetic Pathway to this compound

While the specific enzymes have not been characterized, a putative pathway to this compound can be proposed based on its chemical structure and the general principles of limonoid biosynthesis. This compound is a highly modified limonoid, suggesting it is a product of the later stages of the pathway. It is likely derived from a simpler, ring-intact limonoid precursor that undergoes extensive oxidation and rearrangement.

Below is a diagram illustrating the proposed logical flow from the central isoprenoid pathway to the general limonoid scaffold.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols for Pathway Elucidation

The full elucidation of the this compound biosynthetic pathway will require a multi-faceted approach combining transcriptomics, proteomics, and metabolomics. Below are generalized protocols for key experiments that would be essential for this research.

Transcriptome Analysis to Identify Candidate Genes

Objective: To identify genes encoding biosynthetic enzymes that are co-expressed with this compound accumulation.

Methodology:

-

Tissue Collection: Collect tissues from Swietenia macrophylla known to accumulate high levels of this compound (e.g., seeds at different developmental stages).

-

RNA Extraction: Extract total RNA from the collected tissues using a suitable plant RNA extraction kit.

-

Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina RNA-Seq).

-

Bioinformatic Analysis: Assemble the transcriptome de novo or map reads to a reference genome if available. Identify differentially expressed genes and perform co-expression analysis to find candidate genes (e.g., CYP450s, methyltransferases, etc.) that show expression patterns correlated with this compound levels.

Functional Characterization of Candidate Enzymes

Objective: To determine the biochemical function of candidate genes identified through transcriptomics.

Methodology:

-

Gene Cloning: Clone the full-length coding sequences of candidate genes into an expression vector.

-

Heterologous Expression: Express the recombinant proteins in a suitable host system, such as Nicotiana benthamiana (for in planta expression) or yeast (Saccharomyces cerevisiae).

-

In Vitro/In Vivo Assays:

-

In Vitro: Purify the recombinant enzyme and incubate it with a putative substrate (e.g., a known limonoid precursor). Analyze the reaction products using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

In Vivo: Co-express the candidate enzyme with an upstream pathway enzyme in the host system to see if the expected product is formed.

-

-

Product Identification: Compare the retention time and mass spectrum of the enzymatic product with an authentic standard of the expected intermediate or this compound itself.

The logical workflow for identifying and characterizing the enzymes in the this compound pathway is depicted below.

Caption: Experimental workflow for enzyme characterization.

Future Outlook and Conclusion

The biosynthesis of this compound represents a fascinating and challenging area of plant biochemistry. While the complete pathway remains to be discovered, the foundational knowledge of limonoid biosynthesis provides a clear roadmap for future research. The integration of multi-omics approaches with traditional biochemical techniques will be paramount in identifying and characterizing the novel enzymes responsible for the intricate chemical transformations that lead to this potent natural product.

Successfully mapping the this compound biosynthetic pathway will not only be a significant scientific achievement but will also unlock the potential for its sustainable production through metabolic engineering in microbial or plant-based systems. This would provide a reliable and scalable source of this compound for further pharmacological investigation and potential therapeutic development, ultimately benefiting human health. This guide serves to consolidate the current knowledge and to catalyze further research into this promising molecule.

References

- 1. This compound Alleviates Nonalcoholic Fatty Liver Disease in Diabetic Mice via Lipogenesis Inhibition and Antioxidant Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Triterpenoid profiling and functional characterization of the initial genes involved in isoprenoid biosynthesis in neem (Azadirachta indica) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deciphering the key pathway for triterpenoid biosynthesis in Azadirachta indica A. Juss.: a comprehensive review of omics studies in nature’s pharmacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Limonoids from the Seeds of Swietenia macrophylla and Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

An In-depth Technical Guide to the Physical and Chemical Properties of Swietenine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swietenine is a prominent tetranortriterpenoid, a class of highly oxygenated and structurally complex natural products, isolated primarily from the seeds of Swietenia macrophylla (mahogany). This document provides a comprehensive overview of the physical and chemical properties of this compound, its isolation and characterization, and its significant biological activities, with a focus on the underlying molecular mechanisms. The information presented herein is intended to serve as a technical resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound's complex structure dictates its physicochemical characteristics. A summary of its key properties is presented below.

General Properties

The fundamental physical and chemical identifiers for this compound are summarized in Table 1.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₂H₄₀O₉ | [1] |

| Molecular Weight | 568.7 g/mol | [1] |

| IUPAC Name | [(1R,2S,5R,6R,10S,13S,14R,16S)-6-(furan-3-yl)-16-[(1R)-1-hydroxy-2-methoxy-2-oxoethyl]-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.0²,¹¹.0⁵,¹⁰]heptadec-11-en-14-yl] (E)-2-methylbut-2-enoate | [1] |

| CAS Number | 4801-97-2 | [1] |

| Appearance | Colorless needles | [2] |

| Melting Point | 202-204 °C | [3] |

| Synonyms | This compound | [1] |

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The characteristic spectral data are crucial for its identification and characterization.

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference(s) |

| ¹H NMR | The ¹H NMR spectrum of this compound reveals characteristic signals for its complex tetracyclic core and substituent groups. Key resonances include those for the furan ring protons, olefinic protons, methoxy group, and various methyl groups. Due to the complexity of the molecule and solvent effects, specific chemical shifts can vary. A detailed list of assignments from the literature is needed for a complete profile. | [4],[5] |

| ¹³C NMR | The ¹³C NMR spectrum is essential for confirming the carbon skeleton of this compound. It shows distinct signals for the carbonyl carbons of the ester and lactone functionalities, the sp² carbons of the furan ring and double bonds, and the numerous sp³ carbons of the tetracyclic system. A comprehensive table of chemical shifts is required for unambiguous identification. | [4],[5] |

| Infrared (IR) Spectroscopy | The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Strong absorptions are typically observed for carbonyl stretching (C=O) from the ester and lactone groups, as well as C-O stretching vibrations. Specific reported values include strong bands at 1743 cm⁻¹ (>C=O), 1282 cm⁻¹ (CO–OR), and 1112 cm⁻¹ (COO–R). | [3] |

| Mass Spectrometry (MS) | Mass spectrometry data is vital for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula. Fragmentation patterns observed in MS/MS experiments can offer valuable structural information, though a detailed fragmentation map for this compound is not readily available in the cited literature. | [2] |

Solubility

The solubility of this compound is a critical parameter for its extraction, purification, and formulation for biological assays.

Table 3: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Chloroform | Soluble | [4] |

| Ethyl Acetate | Soluble | [6] |

| Methanol | Soluble | [6] |

| Ethanol | Soluble | [4] |

| Water | Sparingly soluble to insoluble | [6] |

| Hexane | Sparingly soluble to insoluble | [4] |

| Note: Quantitative solubility data (e.g., in mg/mL) is not extensively reported in the readily available literature and would require experimental determination. |

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of this compound from Swietenia macrophylla seeds, based on commonly employed phytochemical methods.

Diagram 1: Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation of this compound.

Methodology:

-

Extraction: Dried and powdered seeds of S. macrophylla are subjected to maceration with a hydroalcoholic solvent, such as 70% ethanol, at room temperature for an extended period (e.g., 72 hours). This process is often repeated to ensure exhaustive extraction. The resulting extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. A typical sequence involves partitioning against petroleum ether (or hexane), followed by chloroform, and then ethyl acetate. Bioassay-guided fractionation has indicated that the chloroform fraction typically exhibits the highest concentration of this compound.

-

Chromatographic Purification: The bioactive chloroform fraction is further purified using chromatographic techniques. This usually involves column chromatography over silica gel, with a gradient elution system of solvents like hexane-ethyl acetate or chloroform-methanol.

-

Final Purification: Fractions collected from column chromatography are monitored by Thin Layer Chromatography (TLC). Those containing this compound are pooled and subjected to further purification, which may include preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure, crystalline this compound.

In Vitro Anti-inflammatory Activity Assay

This protocol describes the determination of the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10⁵ cells/well and allowed to adhere for 24 hours.[7]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period of 2 hours, the cells are stimulated with LPS (e.g., 1 µg/mL).[8][9]

-

Incubation: The plates are incubated for a further 18-24 hours.[7][8]

-

Nitric Oxide Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature for 15-30 minutes. The absorbance is then measured at 540 nm using a microplate reader.[7][10]

-

Data Analysis: The concentration of nitrite is calculated from a sodium nitrite standard curve. The percentage inhibition of NO production by this compound is calculated relative to the LPS-stimulated control.

Biological Activities and Signaling Pathways

This compound exhibits a wide range of pharmacological activities. The following sections detail some of the most significant effects and the signaling pathways involved.

Anti-inflammatory and Cytoprotective Effects

This compound demonstrates potent anti-inflammatory and cytoprotective properties, primarily through the modulation of the NF-κB and Nrf2 signaling pathways.

Diagram 2: Anti-inflammatory and Cytoprotective Signaling of this compound

Caption: this compound's dual action on inflammation and oxidative stress.

This compound has been shown to inhibit the production of nitric oxide and down-regulate the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as inflammatory mediators like COX-2. This is achieved, in part, by inhibiting the activation of the transcription factor NF-κB. Concurrently, this compound activates the Nrf2 signaling pathway. It promotes the dissociation of Nrf2 from its inhibitor Keap1, leading to the translocation of Nrf2 to the nucleus. There, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of cytoprotective and antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).

Attenuation of Diabetic Nephropathy

In the context of diabetic nephropathy, this compound has been found to exert protective effects by modulating the NF-κB/NLRP3 inflammasome pathway.

Diagram 3: this compound's Role in Diabetic Nephropathy

Caption: this compound inhibits the NF-κB/NLRP3/Caspase-1 pathway.

High glucose levels in diabetes can lead to the activation of NF-κB, which in turn promotes the transcription of NLRP3, a key component of the NLRP3 inflammasome. The subsequent assembly and activation of the NLRP3 inflammasome lead to the activation of Caspase-1. Activated Caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms, driving inflammation and fibrosis in the kidneys. This compound has been demonstrated to significantly inhibit the activation of both NF-κB and the NLRP3 inflammasome, thereby reducing the downstream inflammatory cascade and ameliorating diabetic nephropathy.[11]

Amelioration of Non-alcoholic Fatty Liver Disease (NAFLD)

This compound shows promise in the management of NAFLD by inhibiting lipogenesis and activating antioxidant pathways.

Diagram 4: this compound's Mechanism in NAFLD

Caption: this compound inhibits lipogenesis and promotes antioxidant defense in NAFLD.

In NAFLD, the transcription factors SREBP1c and ChREBPβ are often upregulated, leading to increased expression of key lipogenic enzymes such as ACLY, ACC1, and FASN, which results in hepatic lipid accumulation. This compound has been shown to reverse the elevated levels of these transcription factors and enzymes.[12] Furthermore, as previously mentioned, this compound activates the Nrf2 antioxidant defense mechanism, which is beneficial in mitigating the oxidative stress associated with NAFLD.[12]

Liver Protection via the AKT/Nrf2/HO-1 Pathway

This compound's hepatoprotective effects are also mediated through the activation of the AKT/Nrf2/HO-1 signaling pathway.

Diagram 5: Hepatoprotective Signaling of this compound

Caption: this compound promotes liver protection through AKT-mediated Nrf2 activation.

Studies have indicated that this compound can induce the phosphorylation of AKT.[13] Activated AKT can, in turn, promote the nuclear translocation of Nrf2, leading to the subsequent upregulation of HO-1. This pathway contributes significantly to the antioxidant capacity of liver cells, thereby protecting them from oxidative damage. The use of a PI3K/AKT inhibitor has been shown to suppress the Nrf2 nuclear translocation and HO-1 expression induced by this compound, confirming the role of this pathway.[13]

Conclusion

This compound is a structurally complex tetranortriterpenoid with a compelling profile of biological activities. Its physicochemical properties, particularly its solubility, guide its extraction and purification from natural sources. The diverse pharmacological effects of this compound, including its anti-inflammatory, anti-diabetic, and hepatoprotective actions, are underpinned by its ability to modulate key signaling pathways such as NF-κB, Nrf2, and AKT. This technical guide provides a foundational understanding of this compound for researchers and professionals, highlighting its potential as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its full therapeutic potential.

References

- 1. This compound | C32H40O9 | CID 14262276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scialert.net [scialert.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. eprints.utar.edu.my [eprints.utar.edu.my]

- 6. medic.upm.edu.my [medic.upm.edu.my]

- 7. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. thaiscience.info [thaiscience.info]

- 10. Frontiers | Probiotics and amelioration of periodontitis: significant roles of Lacticaseibacillus casei DS31 [frontiersin.org]

- 11. An optimized protocol with a stepwise approach to identify specific nuclear receptor ligands from cultured mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. compoundchem.com [compoundchem.com]

- 13. Activation of the Nrf2 signaling pathway in usnic acid-induced toxicity in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Swietenine: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swietenine, a prominent tetranortriterpenoid isolated from the seeds of Swietenia macrophylla, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the known pharmacological effects of this compound, with a focus on its anti-inflammatory, hypoglycemic, antioxidant, and anticancer properties. Detailed experimental methodologies, quantitative data, and elucidated signaling pathways are presented to serve as a comprehensive resource for researchers and drug development professionals. This document aims to facilitate further investigation into the therapeutic applications of this compound and accelerate its potential translation into clinical practice.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects, primarily through the modulation of key inflammatory pathways and the suppression of pro-inflammatory mediators.

Inhibition of Nitric Oxide (NO) Production

This compound effectively inhibits the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[1]

Table 1: Inhibitory Concentration (IC50) of this compound on NO Production

| Compound | IC50 (µM) against LPS-induced NO generation | Reference |

| This compound | 36.32 ± 2.84 | [1] |

Experimental Protocol: Nitric Oxide Inhibition Assay (Griess Assay)

This protocol outlines the determination of nitric oxide production by measuring nitrite concentration in culture supernatants using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (of known purity)

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well microplate

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.

-

Griess Assay:

-

Collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Quantification: Determine the nitrite concentration from a standard curve generated using known concentrations of sodium nitrite.

Modulation of Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways.

-

NF-κB Pathway: this compound downregulates the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory gene expression.[2][3]

-

NRF2/HO-1 Pathway: It activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target, Heme Oxygenase-1 (HO-1), which are crucial for antioxidant and cytoprotective responses.[2][3]

-

NLRP3 Inflammasome Pathway: this compound has been shown to inhibit the activation of the NLRP3 inflammasome and subsequent caspase-1 activation, leading to reduced production of pro-inflammatory cytokines IL-1β and IL-18.[4]

Figure 1: this compound's modulation of inflammatory signaling pathways.

Hypoglycemic and Antihyperglycemic Activities

This compound has shown significant potential in managing blood glucose levels, making it a subject of interest for diabetes research.

In Vivo Studies in Diabetic Models

Oral administration of this compound has been found to possess dose-dependent hypoglycemic and hypolipidemic activity in neonatal-streptozotocin induced type 2 diabetic rats.[5] Furthermore, it potentiates the antihyperglycemic and antioxidant activity of metformin in streptozotocin-induced diabetic rats.[2]

Table 2: In Vivo Hypoglycemic and Antihyperglycemic Effects of this compound

| Animal Model | Dosage | Duration | Key Findings | Reference |

| Neonatal-streptozotocin induced type 2 diabetic rats | 25 and 50 mg/kg/day (oral) | - | Significant dose-dependent hypoglycemic and hypolipidemic activity. | [5] |

| Streptozotocin-induced diabetic rats | 10, 20, and 40 mg/kg/day (oral) | - | Significant reduction in glucose, cholesterol, triglycerides, and LDL at 20 and 40 mg/kg. Synergistic effect with metformin. | [2] |

Experimental Protocol: Streptozotocin-Induced Diabetic Rat Model

This protocol describes the induction of diabetes in rats using streptozotocin (STZ) for the evaluation of hypoglycemic agents.

Materials:

-

Male Wistar rats (180-220 g)

-

Streptozotocin (STZ)

-

Citrate buffer (0.1 M, pH 4.5)

-

Glucometer and test strips

-

Oral gavage needles

-

This compound solution/suspension

Procedure:

-

Induction of Diabetes:

-

Fast rats overnight.

-

Prepare a fresh solution of STZ in cold citrate buffer (45 mg/kg body weight).

-

Administer a single intraperitoneal injection of the STZ solution.

-

-

Confirmation of Diabetes:

-

After 72 hours, measure fasting blood glucose levels from the tail vein.

-

Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and selected for the study.

-

-

Treatment:

-

Divide the diabetic rats into groups: diabetic control, this compound-treated groups (e.g., 20 and 40 mg/kg), and a standard drug group (e.g., metformin 50 mg/kg).

-

Administer the respective treatments orally once daily for a specified period (e.g., 28 days).

-

-

Monitoring:

-

Monitor body weight and fasting blood glucose levels at regular intervals.

-

At the end of the study, collect blood samples for biochemical analysis (lipid profile, liver and kidney function tests).

-

Figure 2: Workflow for evaluating this compound in a diabetic rat model.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which contribute to its protective effects against oxidative stress-related conditions.

In Vivo Antioxidant Effects

In streptozotocin-induced diabetic rats, this compound treatment increased the levels of high-density lipoprotein (HDL), glutathione (GSH), and total antioxidant capacity, while reducing malondialdehyde (MDA) levels, a marker of lipid peroxidation.[2]

Signaling Pathway: AKT/Nrf2/HO-1

This compound has been shown to protect against oxidative stress in HepG2 cells by activating the AKT/Nrf2/HO-1 signaling pathway.[6] Activation of this pathway leads to the upregulation of antioxidant and cytoprotective genes.

Figure 3: this compound-mediated activation of the AKT/Nrf2/HO-1 pathway.

Anticancer Activity

This compound has demonstrated cytotoxic effects against human colorectal cancer cells.

In Vitro Cytotoxicity

This compound exhibited in vitro anti-colorectal cancer activity in the HCT116 human colon carcinoma cell line.

Table 3: In Vitro Anticancer Activity of this compound

| Cell Line | Activity | IC50 (µM) | Reference |

| HCT116 (Human Colorectal Carcinoma) | Anti-CRC activity | 10 | [7] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

HCT116 cells

-

DMEM or other suitable culture medium

-

FBS

-

Penicillin-Streptomycin

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-

96-well plate

Procedure:

-

Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate overnight.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.

Induction of Apoptosis

The anticancer mechanism of this compound is, in part, attributed to the induction of apoptosis (programmed cell death). This can be assessed using methods like the TUNEL assay.

Experimental Protocol: TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

-

Cells treated with this compound on coverslips or slides

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, e.g., Br-dUTP)

-

Antibody against the labeled nucleotide (e.g., anti-BrdU-FITC)

-

DAPI or other nuclear counterstain

-

Fluorescence microscope

Procedure:

-

Fixation: Fix the treated cells with 4% paraformaldehyde for 1 hour at room temperature.

-

Permeabilization: Incubate the cells with the permeabilization solution for 2 minutes on ice.

-

TUNEL Staining:

-

Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour.

-

Wash the cells with PBS.

-

Incubate with the fluorescently labeled antibody in a humidified chamber at 37°C for 30 minutes.

-

-

Counterstaining: Stain the nuclei with DAPI.

-

Visualization: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.

Conclusion

This compound, a naturally occurring tetranortriterpenoid, exhibits a remarkable spectrum of biological activities, including potent anti-inflammatory, hypoglycemic, antioxidant, and anticancer effects. The mechanisms underlying these activities involve the modulation of critical cellular signaling pathways such as NF-κB, NRF2/HO-1, NLRP3 inflammasome, and AKT. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for further preclinical and clinical investigations. The multifaceted pharmacological profile of this compound positions it as a promising candidate for the development of novel therapeutics for a range of human diseases. Further research is warranted to fully elucidate its mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and long-term safety to facilitate its translation from a traditional remedy to a modern evidence-based medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound potentiates the antihyperglycemic and antioxidant activity of Metformin in Streptozotocin induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound: a potential oral hypoglycemic from Swietenia macrophylla seed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibited oxidative stress through AKT/Nrf2/HO-1 signal pathways and the liver-protective effect in T2DM mice: In vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Swietenolide isolated from Swietenia macrophylla King in Hook seeds shows in vitro anti-colorectal cancer activity through inhibition of mouse double minute 2 (MDM2) homolog - PubMed [pubmed.ncbi.nlm.nih.gov]

Swietenine mechanism of action preliminary studies

An In-depth Technical Guide on the Preliminary Studies of Swietenine's Mechanism of Action

Introduction

This compound is a prominent tetranortriterpenoid isolated from the seeds of Swietenia macrophylla King (Meliaceae), a plant used in traditional medicine to treat conditions like diabetes and inflammation.[1][2][3][4] Preliminary scientific investigations have begun to elucidate the molecular mechanisms underlying its diverse biological activities. This guide synthesizes the current understanding of this compound's mechanism of action, focusing on its anti-inflammatory, antidiabetic, hepatoprotective, and anticancer properties. It is intended for researchers, scientists, and drug development professionals, providing a detailed overview of key signaling pathways, quantitative data from preliminary studies, and the experimental protocols used in this research.

Anti-inflammatory Mechanism of Action

This compound exhibits significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Studies show it can suppress the production of pro-inflammatory mediators and activate cytoprotective pathways.[1][2]

Modulation of Inflammatory Pathways

The anti-inflammatory action of this compound is primarily mediated through two interconnected pathways: the inhibition of the NF-κB pathway and the activation of the NRF2/HO-1 pathway.[1][2][5]

-

Inhibition of NF-κB Signaling: In inflammatory conditions, such as those stimulated by lipopolysaccharide (LPS), this compound has been shown to down-regulate the expression of Nuclear Factor-kappa B (NF-κB).[1][2] This inhibition leads to a subsequent reduction in the expression of downstream pro-inflammatory mediators, including COX-2 and various cytokines.[1][2][5]

-

Activation of NRF2/HO-1 Pathway: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[1][3][6] This activation leads to the upregulation of downstream antioxidant and cytoprotective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Oxidoreductase 1 (NQO1).[1][2][5][6]

dot

Caption: this compound's dual action on NF-κB and Nrf2 pathways.

Quantitative Data: Inhibition of Inflammatory Mediators

The following tables summarize the inhibitory effects of this compound and related limonoids on the production of superoxide anions and nitric oxide (NO), key mediators in inflammation.

Table 1: Inhibition of Superoxide Anion (O₂⁻) Generation by Limonoids from S. macrophylla

| Compound | IC₅₀ (μM) |

| Swietemacrophin | 36.33 ± 4.12 |

| Humilinolide F | 45.44 ± 5.28 |

| 3,6-O,O-diacetylswietenolide | 38.96 ± 3.86 |

| 3-O-tigloylswietenolide | 29.54 ± 3.55 |

| Swietemahonin E | 25.18 ± 2.94 |

| This compound | > 50 |

| LY294002 (Positive Control) | 2.56 ± 0.21 |

| Data from a study on fMet-Leu-Phe (fMLP)-induced O₂⁻ generation in human neutrophils.[7] |

Table 2: Inhibition of Nitric Oxide (NO) Generation by Limonoids from S. macrophylla

| Compound | IC₅₀ (μM) |

| Swietemacrophin | 36.32 ± 3.98 |

| Humilinolide F | > 50 |

| 3,6-O,O-diacetylswietenolide | > 50 |

| 3-O-tigloylswietenolide | 28.14 ± 2.88 |

| Swietemahonin E | 32.55 ± 3.01 |

| This compound | 15.28 ± 1.54 |

| Quercetin (Positive Control) | 12.55 ± 1.15 |

| Data from a study on lipopolysaccharide (LPS)-induced NO generation in RAW264.7 murine macrophages.[7] |

Antidiabetic and Hepatoprotective Mechanisms

This compound has demonstrated potential in managing diabetes and related complications like nonalcoholic fatty liver disease (NAFLD).[3][4][6] Its mechanisms involve improving glucose metabolism, protecting pancreatic β-cells, and activating antioxidant pathways in the liver.[8][9][10]

Signaling Pathways

-

PI3K/Akt/Nrf2 Signaling: this compound protects against oxidative stress-induced liver injury by activating the PI3K/Akt signaling pathway.[9] Activated Akt leads to the nuclear translocation of Nrf2, which in turn upregulates the expression of HO-1, enhancing the antioxidant capacity of cells.[9] This pathway is crucial for its hepatoprotective effects.[9] Studies also suggest this compound can activate the Akt/GSK-3β/Nrf2 pathway to inhibit ferroptosis and improve diabetic nephropathy.[11]

-

Pancreatic β-Cell Protection: In pancreatic INS-1 cells, this compound protects against oxidative stress-induced apoptosis by up-regulating the anti-apoptotic protein Bcl-2 and down-regulating the pro-apoptotic protein Bax.[10][12] It also enhances the expression of pancreatic duodenal homeobox factor-1 (PDX-1), a key transcription factor for β-cell function and insulin secretion.[10]

-

α-Glucosidase Inhibition: Extracts from Swietenia seeds have been shown to strongly inhibit α-glucosidase, an enzyme responsible for breaking down carbohydrates in the intestine.[13][14] This action can help to lower postprandial blood glucose levels.[15]

dot

Caption: this compound's mechanisms in liver and pancreatic β-cells.

Quantitative Data: In Vivo Effects in Diabetic Mice

An in vivo study using diabetic mice demonstrated this compound's ability to reverse metabolic dysregulation.

Table 3: Effect of this compound (80 mg/kg) on Biochemical Parameters in Diabetic Mice

| Parameter | Normal Control | Diabetic Control | This compound Treated |

| Blood Glucose (mg/dL) | - | - | 98.67 ± 9.11 |

| Cholesterol (mg/dL) | - | - | 49.00 ± 5.06 |

| Triglycerides (mg/dL) | - | - | 81.83 ± 3.55 |

| ALT (IU/L) | 28.83 ± 1.17 | 96.00 ± 4.94 | 41.67 ± 6.05 |

| AST (IU/L) | 70.08 ± 1.20 | 137.80 ± 5.19 | 77.33 ± 5.24 |

| ALP (IU/L) | 68.25 ± 3.95 | 169.00 ± 4.43 | 76.00 ± 3.58 |

| Data from a study on high-fat diet/streptozotocin-induced diabetic mice.[3] |

Anticancer and Cytotoxic Mechanisms

Preliminary studies indicate that extracts from S. macrophylla containing this compound possess cytotoxic and pro-apoptotic activity against various cancer cell lines.

Induction of Apoptosis and Cell Cycle Arrest

The ethyl acetate fraction of S. macrophylla seeds (SMEAF) has been shown to be most potent against the HCT 116 human colon carcinoma cell line.[16] The mechanism involves the induction of apoptosis, evidenced by:

-

Increased Sub-G1 Population: Cell cycle analysis reveals a significant increase in the sub-G1 cell population, which is indicative of apoptotic cells with fragmented DNA.[16]

-

Mitochondrial Dysfunction: Treatment with SMEAF leads to a collapse of the mitochondrial membrane potential.[16]

-

Phosphatidylserine Externalization: Annexin V/PI staining confirms the externalization of phosphatidylserine, an early marker of apoptosis.[16]

-

Depletion of Glutathione: A decrease in the total intracellular glutathione (GSH) levels suggests the induction of oxidative stress, which can trigger apoptosis.

dot

Caption: Key events in apoptosis induced by S. macrophylla extract.

Quantitative Data: Cytotoxicity

The cytotoxic effect of the S. macrophylla ethyl acetate fraction (SMEAF) was found to be dose- and time-dependent.

Table 4: IC₅₀ Values of SMEAF against HCT 116 Colon Carcinoma Cells

| Incubation Time | IC₅₀ (μg/mL) |

| 24 hours | 156.30 ± 10.25 |

| 48 hours | 64.05 ± 7.45 |

| 72 hours | 35.35 ± 0.50 |

| Data from an MTT assay on the HCT 116 cell line. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary studies of this compound.

Western Blotting for Protein Expression and Phosphorylation

This protocol is used to detect and quantify specific proteins, such as Akt, p-Akt, NF-κB, Nrf2, Bcl-2, and Bax, in cell lysates.[10][17][18]

dot

Caption: Step-by-step workflow for the Western Blotting protocol.

Methodology:

-

Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails to preserve protein integrity and phosphorylation status.[17]

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the BCA or Bradford assay to ensure equal loading.[17]

-

SDS-PAGE: Equal amounts of protein (e.g., 20-50 µg) are denatured in loading buffer, then separated by size on a polyacrylamide gel via electrophoresis.[18][19]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[19][20]

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least one hour to prevent non-specific antibody binding.[19][20]

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C with gentle shaking.[17][20] After washing, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for one hour at room temperature.[17][20]

-

Detection: The protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and capturing the signal with an imaging system.[17] Densitometry analysis is used to quantify the protein levels, often normalizing to a loading control like β-actin or total protein levels.[20]

Cell Cycle Analysis by Flow Cytometry

This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to quantify apoptotic cells (sub-G1 peak) based on DNA content.[21][22]

Methodology:

-

Cell Harvest: Both adherent and suspension cells are collected from the culture vessel.

-

Washing: Cells are washed with cold PBS to remove media components.[23]

-

Fixation: Cells are fixed to permeabilize the membrane and preserve the DNA. A common method is to slowly add the cell suspension to ice-cold 70% ethanol while vortexing gently, followed by incubation for at least 2 hours at 4°C.[18][23]

-

Staining: The fixed cells are washed again with PBS and then resuspended in a staining solution containing a fluorescent DNA-binding dye, most commonly Propidium Iodide (PI).[21][23] The solution must also contain RNase A to degrade RNA, ensuring that PI only binds to DNA.[23]

-

Incubation: Cells are incubated in the staining solution for 15-30 minutes at room temperature, protected from light.[23]

-

Data Acquisition: The fluorescence intensity of individual cells is measured using a flow cytometer. The data is then used to generate a histogram where the x-axis represents DNA content (fluorescence intensity) and the y-axis represents the number of cells.[21]

-

Analysis: The resulting histogram is analyzed to determine the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases. A distinct peak to the left of the G0/G1 peak, known as the sub-G1 peak, represents apoptotic cells with fragmented DNA.[21]

α-Glucosidase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is relevant to its potential as an antidiabetic agent.[13]

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing the α-glucosidase enzyme solution and various concentrations of the test compound (this compound) or a positive control (e.g., acarbose).

-

Substrate Addition: The reaction is initiated by adding a substrate, typically p-nitrophenyl-α-D-glucopyranoside (pNPG).[13]

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period. During this time, α-glucosidase cleaves pNPG to release p-nitrophenol.

-

Reaction Termination: The reaction is stopped by adding a basic solution, such as sodium carbonate (Na₂CO₃).

-

Measurement: The amount of p-nitrophenol produced is quantified by measuring the absorbance at 400-405 nm using a spectrophotometer.[13]

-

Calculation: The percentage of enzyme inhibition is calculated by comparing the absorbance of the sample wells with that of the control wells (containing no inhibitor). The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined.

References

- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. This compound Alleviates Nonalcoholic Fatty Liver Disease in Diabetic Mice via Lipogenesis Inhibition and Antioxidant Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Limonoids from the Seeds of Swietenia macrophylla and Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antihyperglycaemic Activity of Standardised Ethanolic Extract of Swietenia macrophylla King Seeds on Goto-Kakizaki Type 2 Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibited oxidative stress through AKT/Nrf2/HO-1 signal pathways and the liver-protective effect in T2DM mice: In vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound and swietenolide from Swietenia macrophylla king improve insulin secretion and attenuate apoptosis in H2 O2 induced INS-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound improved the progression of diabetic nephropathy through inhibiting ferroptosis via activating Akt/GSK-3β/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Antihyperglycemic effect of the alcoholic seed extract of Swietenia macrophylla on streptozotocin-diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Chloroxylon swietenia (Roxb.) DC induces cell death and apoptosis by down‐regulating the NF‐κB pathway in MCF‐7 breast cancer cells: In vitro and in vivo investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Akt/PKB Cell Signaling Pathway—Novex® Antibodies, ELISAs, & Luminex® Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Flow cytometry with PI staining | Abcam [abcam.com]

- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

Pharmacological Profile of Swietenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swietenine, a prominent tetranortriterpenoid isolated from the seeds of Swietenia macrophylla, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its anti-inflammatory, hypoglycemic, and antioxidant properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Swietenia macrophylla King, commonly known as mahogany, has a long history of use in traditional medicine for treating various ailments, including diabetes and inflammation.[1][2] this compound is a major bioactive constituent isolated from its seeds.[3] This document aims to consolidate the current scientific knowledge on the pharmacological effects and mechanisms of action of this compound, providing a valuable resource for the scientific community.

Pharmacological Activities

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects, primarily through the modulation of key inflammatory pathways. In vitro studies have shown that this compound can inhibit the production of nitric oxide (NO), a mediator in the inflammatory response.[4]

Mechanism of Action: The anti-inflammatory effect of this compound is mediated by the downregulation of pro-inflammatory cytokines and mediators, and the activation of the cytoprotective NRF2/HO-1 pathway.[3][5] this compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interferon-γ (IFN-γ), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3][6] Furthermore, it downregulates the expression of inflammatory mediators like nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2).[3]

Hypoglycemic and Antidiabetic Activity

Numerous studies have highlighted the potential of this compound as an oral hypoglycemic agent.[7][8] It has been shown to be effective in animal models of type 2 diabetes.

Mechanism of Action: The hypoglycemic activity of this compound is attributed to several mechanisms. It promotes glucose utilization and activates peroxisome proliferator-activated receptor-γ (PPARγ).[9] this compound also enhances the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, which increases glucose uptake by muscle cells.[9][10] Additionally, it has been shown to improve insulin secretion and protect pancreatic β-cells from oxidative stress-induced apoptosis.[11] In diabetic rats, oral administration of this compound has been found to significantly reduce fasting blood glucose levels and improve lipid profiles.[1][7][12] It also exhibits a synergistic effect with metformin, a commonly used antidiabetic drug.[12]

Antioxidant Activity

This compound possesses significant antioxidant properties, which contribute to its therapeutic effects. The antioxidant mechanism is closely linked to its anti-inflammatory and cytoprotective actions.

Mechanism of Action: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[6][13] This activation leads to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[3][5][6] By enhancing the cellular antioxidant defense system, this compound helps to mitigate oxidative stress, which is implicated in the pathogenesis of various chronic diseases, including diabetes and inflammation.[11][14]

Other Pharmacological Activities

Preliminary studies suggest that this compound may also possess other therapeutic properties, including:

-

Antihypertrophic Activity: this compound has been shown to attenuate isoprenaline-induced myocardial hypertrophy in vivo and in vitro, suggesting its potential in cardiovascular protection.[15]

-

Antimalarial Activity: While research on this compound specifically is limited, extracts of Swietenia species containing limonoids have shown antimalarial activity.[16][17]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from various pharmacological studies on this compound.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Parameter | Cell Line | Stimulant | IC50 Value (µM) | Reference |

| NO Production Inhibition | RAW 264.7 | LPS | 36.32 ± 2.84 | [4] |

Table 2: In Vivo Hypoglycemic and Hypolipidemic Effects of this compound in Diabetic Rats

| Dose (mg/kg/day) | Duration | Fasting Blood Glucose Reduction | Cholesterol Reduction (mg/dL) | Triglyceride Reduction (mg/dL) | Reference |

| 25 | 5 days | Significant | 17.25 | 29.12 | [1][16] |